(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)
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Overview
Description
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is a complex organic compound known for its unique structural properties and reactivity. This compound features a spirobi[indene] core with two trifluoromethanesulfonate groups attached, making it a potent electrophile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) typically involves the reaction of a spirobi[indene] derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution reactions.
Acylation: It can act as a catalyst in acylation reactions, facilitating the formation of C-O and C-C bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or acetonitrile under mild conditions to prevent decomposition .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would yield an amide .
Scientific Research Applications
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) involves its role as a strong electrophile. The trifluoromethanesulfonate groups enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and acylation reactions .
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Bi-2-naphthol bis(trifluoromethanesulfonate): Similar in structure but with a naphthol core instead of a spirobi[indene] core.
Diisopropylsilyl bis(trifluoromethanesulfonate): Contains a silyl group instead of an indene core.
Uniqueness
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is unique due to its spirobi[indene] core, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
Molecular Formula |
C19H14F6O6S2 |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
[5'-(trifluoromethylsulfonyloxy)-3,3'-spirobi[1,2-dihydroindene]-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H14F6O6S2/c20-18(21,22)32(26,27)30-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(10-16(12)17)31-33(28,29)19(23,24)25/h1-4,9-10H,5-8H2 |
InChI Key |
GBLMAHGUMIHYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C2C=C(C=C3)OS(=O)(=O)C(F)(F)F)C4=C1C=CC(=C4)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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